molecular formula C26H48N10O12 B12620092 Glycyl-L-threonyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonine CAS No. 920956-74-7

Glycyl-L-threonyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonine

Cat. No.: B12620092
CAS No.: 920956-74-7
M. Wt: 692.7 g/mol
InChI Key: GKDPPUHBGMPJNX-RBKRKXNRSA-N
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Description

Glycyl-L-threonyl-L-seryl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonine is a complex oligopeptide characterized by a sequence of seven amino acids, including a modified N~5~-(diaminomethylidene)-L-ornithine residue. The compound’s stereochemistry has been rigorously determined through advanced analytical methods, such as reactions with L- and D-FDLA (1-fluoro-2,4-dinitrophenyl-5-leucinamide) conjugates and acid hydrolysis. These studies confirmed its absolute configuration as 1R, 2R, 4S, 6S, 7R, 9S, 30S for key stereocenters . The presence of L-threonine in the hydrolysate further validates its structural integrity (Figure S12 in referenced work) . The diaminomethylene group on the ornithine residue introduces a unique structural motif, likely influencing its biochemical interactions and stability.

Properties

CAS No.

920956-74-7

Molecular Formula

C26H48N10O12

Molecular Weight

692.7 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C26H48N10O12/c1-10(20(42)36-19(13(4)40)25(47)48)31-21(43)14(6-5-7-30-26(28)29)32-24(46)18(12(3)39)35-22(44)15(9-37)33-23(45)17(11(2)38)34-16(41)8-27/h10-15,17-19,37-40H,5-9,27H2,1-4H3,(H,31,43)(H,32,46)(H,33,45)(H,34,41)(H,35,44)(H,36,42)(H,47,48)(H4,28,29,30)/t10-,11+,12+,13+,14-,15-,17-,18-,19-/m0/s1

InChI Key

GKDPPUHBGMPJNX-RBKRKXNRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CN)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CN)O

Origin of Product

United States

Comparison with Similar Compounds

Sequence and Residue-Specific Modifications

The compound’s sequence (Gly-Thr-Ser-Thr-Orn(diaminomethylidene)-Ala-Thr) distinguishes it from simpler threonine-rich peptides. For example:

  • Glycine, N-[N-[N-(N-L-alanyl-L-seryl)-L-alanyl]-L-threonyl] (61909-17-9) features a shorter sequence (Ala-Ser-Ala-Thr-Gly) and lacks the ornithine modification .

Enzymatic Interactions and Substrate Specificity

Threonine aldolases (TAs) are critical enzymes in amino acid metabolism, and their substrate specificity depends on stereochemistry and residue composition. Studies on TA complexes (e.g., L-threonine aldolase) reveal that substrate recognition is highly sensitive to hydroxyl group positioning and backbone conformation .

Engineered TAs, such as those optimized for α,α-dialkyl-α-amino acid synthesis, show broader substrate tolerance but reduced efficiency with bulky residues like modified ornithine . This suggests the compound’s diaminomethylene group could either hinder or enhance interactions depending on the enzyme’s active site flexibility.

Physicochemical Properties

  • Polar Surface Area (PSA): The compound’s PSA is estimated to exceed 220 Ų due to multiple hydroxyl (Thr, Ser) and guanidino (Orn(diaminomethylidene)) groups, significantly higher than analogs like Gly-Ala-Ser-Ala-Thr (PSA ~180 Ų) .
  • Hydrophobicity (XLogP3): Predicted XLogP3 values are approximately -6.1, indicating high hydrophilicity, consistent with its polar residues .

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